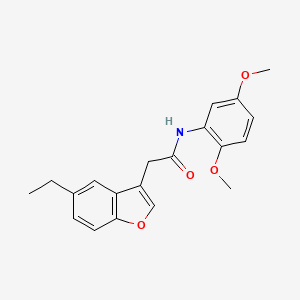![molecular formula C22H15ClFN3O3S B11419762 5-chloro-2-(ethylsulfanyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide](/img/structure/B11419762.png)
5-chloro-2-(ethylsulfanyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(ethylsulfanyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, ethylsulfanyl, and benzofuran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. The key steps in the synthesis include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethylsulfanyl group: This step often involves nucleophilic substitution reactions where an ethylsulfanyl group is introduced to the pyrimidine ring.
Attachment of the benzofuran moiety: This can be accomplished through coupling reactions, such as Suzuki or Heck coupling, to attach the benzofuran ring to the pyrimidine core.
Final functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(ethylsulfanyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the benzofuran and pyrimidine rings can be reduced to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(ethylsulfanyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly in the design of novel inhibitors or modulators of specific enzymes or receptors.
Biological Studies: It is used in various biological assays to understand its effects on cellular processes and pathways.
Industrial Applications: The compound may also find use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide:
5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid: Another pyrimidine derivative with different functional groups and reactivity.
Uniqueness
5-Chloro-2-(ethylsulfanyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C22H15ClFN3O3S |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H15ClFN3O3S/c1-2-31-22-25-11-15(23)18(27-22)21(29)26-17-14-5-3-4-6-16(14)30-20(17)19(28)12-7-9-13(24)10-8-12/h3-11H,2H2,1H3,(H,26,29) |
InChI Key |
MBUKHANVJNLXTO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-(3-piperidin-1-ylpropyl)butanamide](/img/structure/B11419686.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B11419703.png)
![6-benzyl-5-methyl-2-[(4-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11419709.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11419717.png)
![Ethyl 3-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11419727.png)
![13-methyl-7-(2-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11419729.png)
![Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11419735.png)
![N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11419742.png)
![Ethyl 7-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B11419750.png)
![7-(4-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11419757.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B11419776.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11419783.png)
